molecular formula C18H23NO5 B607430 Felbinac Trometamol CAS No. 935886-64-9

Felbinac Trometamol

カタログ番号: B607430
CAS番号: 935886-64-9
分子量: 333.4 g/mol
InChIキー: SWKYVGAYFCGGRP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Felbinac Trometamol is a non-steroidal anti-inflammatory drug (NSAID) used primarily for its anti-inflammatory and analgesic properties. It is a water-soluble salt form of Felbinac, which enhances its solubility and absorption in the body. This compound is commonly used to manage musculoskeletal pain and inflammation, including conditions such as arthritis and soft-tissue injuries .

準備方法

Synthetic Routes and Reaction Conditions

Felbinac Trometamol is synthesized by reacting Felbinac with Trometamol (also known as Tromethamine). The reaction typically involves the formation of a salt between the carboxylic acid group of Felbinac and the amine group of Trometamol. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the preparation of Felbinac, followed by its reaction with Trometamol in a controlled environment to ensure high yield and purity. The final product is then subjected to quality control measures to meet pharmaceutical standards .

化学反応の分析

Structural Basis for Reactivity

Felbinac trometamol (C₁₈H₂₃NO₅) combines felbinac (a biphenylacetic acid derivative) with trometamol (tris(hydroxymethyl)aminomethane) via an ionic bond . This salt formation enhances water solubility, enabling intravenous administration while retaining the anti-inflammatory properties of felbinac .

Key Structural Features:

  • Felbinac moiety : Aromatic biphenyl group linked to a carboxylic acid (pKa ~4.5) .
  • Trometamol counterion : Provides three hydroxyl groups for hydrogen bonding and stabilizes the carboxylate anion .

Ion-Pair Formation and Hydrogen Bonding

This compound participates in ion-pair interactions with organic amines, altering its physicochemical properties. Studies using FTIR and NMR spectroscopy reveal:

Table 1: FTIR Spectral Shifts in Felbinac-Amine Complexes

ComplexC=O Stretch (cm⁻¹)Shift (Δ cm⁻¹)Interaction Type
Felbinac alone1687--
Felbinac-TEA1693+6Hydrogen bonding
Felbinac-DEA1700+13Hydrogen bonding
Felbinac-MEtA1581-106Ionic interaction

Mechanism : Trometamol's hydroxyl groups facilitate hydrogen bonding with amines, disrupting felbinac's dimeric carboxyl structure .

Metabolic Transformation Pathways

In vivo studies in rats and humans demonstrate extensive metabolism:

Table 2: Major Metabolic Pathways

Reaction TypeMetaboliteEnzyme SystemExcretion Route
Hydroxylation4'-HydroxyfelbinacCYP450Urine (63.6%)
GlucuronidationFelbinac glucuronideUGTBile (0.465%)
Sulfation4'-Hydroxyfelbinac sulfateSULTFeces (0.530%)
  • Key finding : Only 0.318% of unchanged felbinac is excreted renally, indicating near-complete metabolism .
  • Accumulation : Multiple doses show steady-state plasma concentrations with accumulation ratios of 1.34–1.45 (felbinac) and 1.60–1.87 (metabolites) .

Stability Under Physiological Conditions

This compound exhibits pH-dependent stability:

  • Plasma protein binding : ~95% at concentrations ≤75 μg/mL .
  • Degradation : Rapid hydrolysis in blood releases free felbinac (t₁/₂ = 1.2–2.4 hrs) .

Stability Comparison:

ConditionHalf-Life (h)Bioavailability
pH 7.4 (plasma)1.8 ± 0.398%
pH 1.2 (gastric)0.4 ± 0.1<5%

Synthetic Modifications

While the parent compound shows limited synthetic versatility, its derivatives enable targeted delivery:

Table 3: Ion-Pair Complex Efficacy

ComplexSkin Permeation (μg/cm²/h)Relative Bioavailability
This compound12.7 ± 1.21.00 (reference)
Felbinac-TEA28.4 ± 2.12.24
Felbinac-HEPP19.8 ± 1.71.56

科学的研究の応用

Pharmacokinetics and Safety

Felbinac trometamol has been evaluated for its pharmacokinetic properties through various studies. A notable study involving healthy volunteers assessed the safety and tolerability of intravenous administration. The results indicated that the drug exhibited linear pharmacokinetics, with a time to maximum plasma concentration (C_max) reached at 0.5 hours post-infusion. The area under the curve (AUC) increased in a dose-dependent manner, confirming its pharmacological efficacy at varying dosages .

The study also established that this compound was well tolerated, with no significant increase in treatment-emergent adverse events as dosage escalated. The recommended target dose for further clinical evaluation was identified as 94.25 mg .

Clinical Trials

This compound has undergone multiple clinical trials to evaluate its effectiveness in treating moderate to severe postoperative pain. A phase III trial demonstrated its efficacy compared to placebo, confirming its role as a viable option for pain management following surgical procedures .

Key Clinical Trial Data:

Trial PhaseConditionInterventionResults Summary
Phase IIIPostoperative PainThis compound InjectionSignificant reduction in pain scores compared to placebo .
Phase IIModerate to Severe PainThis compound InjectionPreliminary evaluation showed promising results in pain management .

Case Studies

Real-world evidence has emerged from various studies highlighting the practical applications of this compound in clinical settings:

  • Postoperative Pain Management : A case study documented the successful use of this compound in patients undergoing major surgeries, showing significant pain relief within hours post-administration.
  • Chronic Pain Conditions : Another study explored its use in chronic pain conditions, where patients reported improved quality of life and reduced reliance on opioid analgesics due to effective pain control with this compound.

作用機序

Felbinac Trometamol exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, particularly COX-2. These enzymes play a crucial role in the inflammatory processes of the body by converting arachidonic acid into prostaglandins, which mediate inflammation, pain, and fever. By blocking COX-2, this compound reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation .

類似化合物との比較

Felbinac Trometamol is similar to other NSAIDs, such as:

  • Ibuprofen
  • Naproxen
  • Diclofenac

Uniqueness

What sets this compound apart is its enhanced solubility and absorption due to the formation of a salt with Trometamol. This allows for more efficient delivery and better therapeutic outcomes, particularly in intravenous and topical formulations .

特性

CAS番号

935886-64-9

分子式

C18H23NO5

分子量

333.4 g/mol

IUPAC名

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-(4-phenylphenyl)acetic acid

InChI

InChI=1S/C14H12O2.C4H11NO3/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;5-4(1-6,2-7)3-8/h1-9H,10H2,(H,15,16);6-8H,1-3,5H2

InChIキー

SWKYVGAYFCGGRP-UHFFFAOYSA-N

SMILES

O=C(O)CC1=CC=C(C2=CC=CC=C2)C=C1.OCC(CO)(N)CO

正規SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O.C(C(CO)(CO)N)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Felbinac Trometamol;  Felbinac;  L 141;  L141;  L-141

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Felbinac Trometamol
Reactant of Route 2
Felbinac Trometamol
Reactant of Route 3
Felbinac Trometamol
Reactant of Route 4
Reactant of Route 4
Felbinac Trometamol
Reactant of Route 5
Reactant of Route 5
Felbinac Trometamol
Reactant of Route 6
Reactant of Route 6
Felbinac Trometamol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。